

t-Boc-N-amido-PEG5-acetic acid molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *t*-Boc-N-amido-PEG5-acetic acid

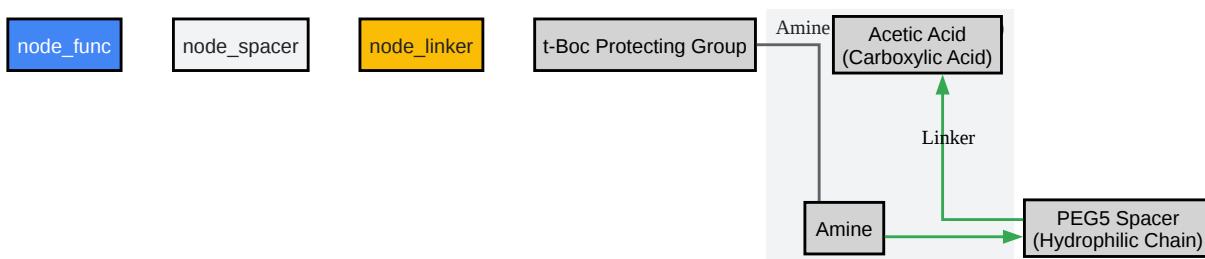
Cat. No.: B15621177

[Get Quote](#)

An In-depth Technical Guide to **t-Boc-N-amido-PEG5-acetic acid** for Advanced Drug Development

Abstract

This technical guide provides a comprehensive overview of **t-Boc-N-amido-PEG5-acetic acid**, a heterobifunctional polyethylene glycol (PEG) linker integral to the development of advanced therapeutics. Designed for researchers, scientists, and drug development professionals, this document details the molecule's physicochemical properties, core functionalities, and critical applications in bioconjugation, with a particular focus on its role in Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Detailed experimental protocols for its use and diagrams illustrating its structure and function are provided to support its practical application in the laboratory.


Physicochemical Properties

t-Boc-N-amido-PEG5-acetic acid is a well-defined PEG linker featuring a terminal carboxylic acid and a tert-butyloxycarbonyl (Boc) protected amine. The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of conjugated molecules.^[1] Key quantitative data are summarized below.

Property	Value	Reference
Molecular Weight	395.45 g/mol	[2]
Molecular Formula	C ₁₇ H ₃₃ NO ₉	[2]
CAS Number	890152-41-7	[2]
IUPAC Name	17-{{(tert-butoxy)carbonyl]amino}-3,6,9,12,15-pentaoxaheptadecanoic acid	[3]
Typical Purity	≥98%	[2]
Appearance	Colorless to light yellow liquid	[4]
SMILES	CC(C)(C)OC(=O)NCCOCCOCCOCCOCC(=O)O	[3]

Chemical Structure and Functionality

The utility of **t-Boc-N-amido-PEG5-acetic acid** stems from its distinct functional ends, separated by a flexible, hydrophilic PEG spacer. This structure allows for the sequential and controlled conjugation of two different molecular entities.

[Click to download full resolution via product page](#)

Caption: Logical structure of **t-Boc-N-amido-PEG5-acetic acid**.

- t-Boc Protected Amine: The tert-butyloxycarbonyl (Boc) group is a stable protecting group for the primary amine. It can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), to expose the reactive amine for subsequent conjugation.[\[1\]](#)
- PEG5 Spacer: The core of the molecule consists of five repeating ethylene glycol units. This PEG chain imparts hydrophilicity, which can improve the aqueous solubility of otherwise hydrophobic molecules.[\[5\]](#) Its flexibility is crucial in applications like PROTACs, where it allows the two ends of the chimera to orient themselves optimally for biological activity.[\[4\]](#)
- Carboxylic Acid: The terminal carboxylic acid group can be activated to react with primary amines on a target molecule (e.g., lysine residues on a protein) to form a stable amide bond. [\[1\]](#) This reaction is commonly mediated by coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS). [\[6\]](#)

Applications in PROTAC Development

A primary application of this linker is in the construction of PROTACs. A PROTAC is a heterobifunctional molecule that consists of a ligand for a target Protein of Interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[\[7\]](#)[\[8\]](#) The linker's role is not merely as a spacer; it is critical for the formation and stability of the ternary complex (POI-PROTAC-E3 Ligase), which is essential for the subsequent ubiquitination and proteasomal degradation of the target protein.[\[7\]](#)

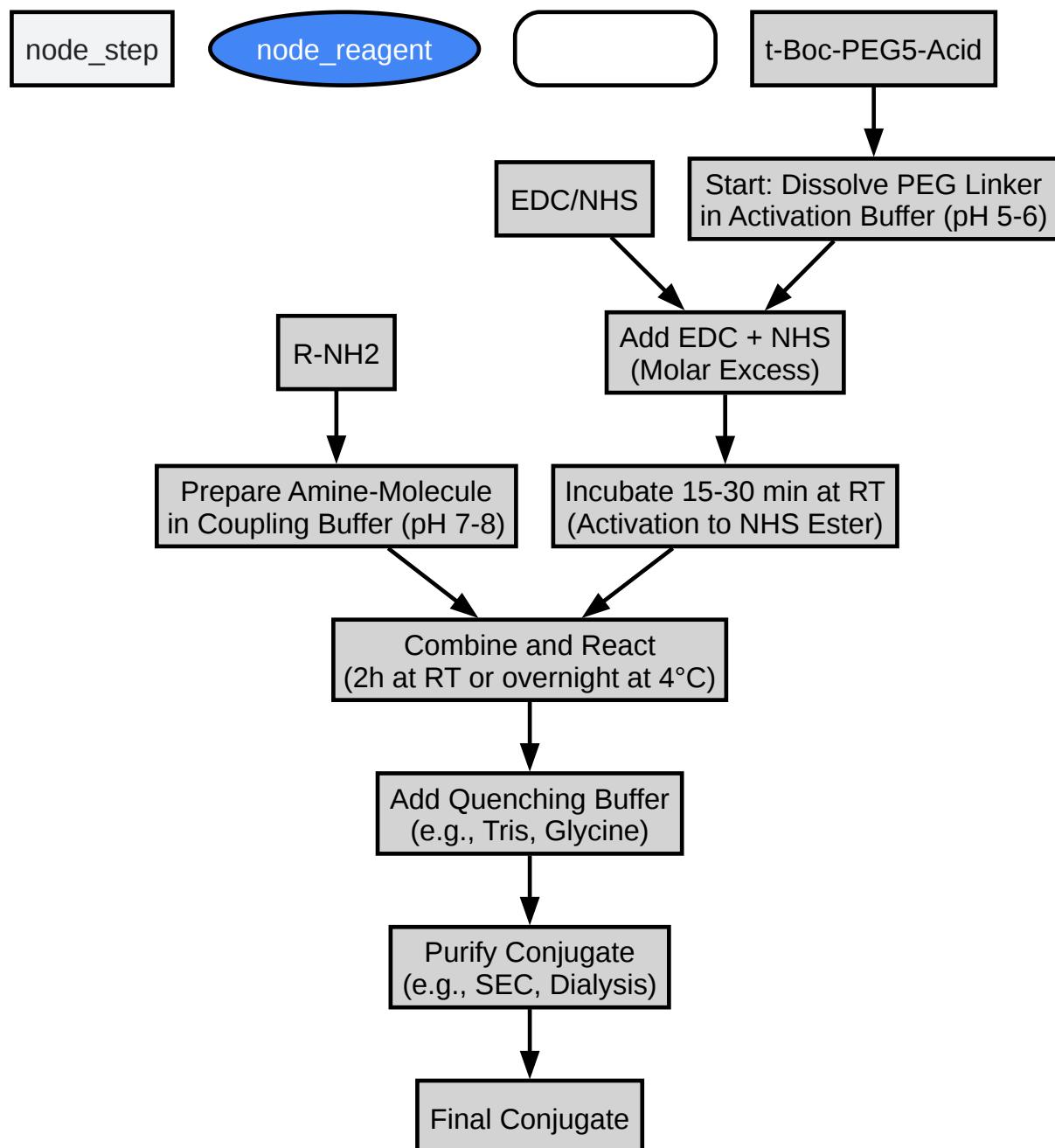
Caption: PROTAC mechanism facilitated by a flexible linker.

Experimental Protocols

The following sections provide generalized protocols for the two primary reactions involving **t-Boc-N-amido-PEG5-acetic acid**. Optimization is often required for specific substrates.

Protocol 1: Amide Coupling via EDC/NHS Chemistry

This protocol describes the activation of the carboxylic acid terminus and its conjugation to an amine-containing molecule (e.g., protein, peptide, or small molecule).


Materials:

- **t-Boc-N-amido-PEG5-acetic acid**
- Amine-containing molecule
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- NHS (N-hydroxysuccinimide) or Sulfo-NHS for aqueous reactions
- Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)[6]
- Coupling Buffer (e.g., PBS, pH 7.2-8.0)[6]
- Quenching solution (e.g., Tris or glycine)[9]
- Anhydrous DMSO or DMF

Procedure:

- Reagent Preparation: Allow all reagents to equilibrate to room temperature before use. Prepare a stock solution of the PEG linker in anhydrous DMSO or DMF.[10] Prepare fresh solutions of EDC and NHS in the Activation Buffer immediately before use.[6]
- Activation of Carboxylic Acid: In a reaction tube, dissolve the **t-Boc-N-amido-PEG5-acetic acid** in Activation Buffer. Add a 2-10 fold molar excess of EDC and a 2-5 fold molar excess of NHS/Sulfo-NHS relative to the PEG linker.[6]
- Incubate the mixture for 15-30 minutes at room temperature to form the amine-reactive NHS ester.[9]
- Conjugation: In a separate tube, dissolve the amine-containing molecule in the Coupling Buffer.

- Immediately add the activated PEG-NHS ester solution to the amine-containing solution. The final reaction pH should be between 7.2 and 8.0 for efficient coupling.[6] A 10-20 fold molar excess of the activated linker over the amine-containing molecule is a common starting point.[6]
- Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.[9]
- Quenching: Stop the reaction by adding a quenching solution (e.g., Tris-HCl to a final concentration of 20-50 mM) to consume any unreacted NHS esters.[9]
- Purification: Remove excess reagents and byproducts using an appropriate method, such as size-exclusion chromatography (desalting column) or dialysis.[9]

[Click to download full resolution via product page](#)

Caption: Experimental workflow for EDC/NHS amide coupling.

Protocol 2: Boc Group Deprotection

This protocol describes the removal of the t-Boc protecting group to yield a free primary amine.

Materials:

- Boc-protected conjugate
- Trifluoroacetic acid (TFA)
- Anhydrous Dichloromethane (DCM)
- Cold diethyl ether
- Scavengers (optional, e.g., triisopropylsilane)

Procedure:

- Dissolution: Dissolve the Boc-protected compound in anhydrous DCM.[11]
- Acidification: Cool the solution to 0°C in an ice bath. Slowly add TFA. A common ratio is 25-50% TFA in DCM (v/v).[11]
- Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours.[11][12]
- Monitoring: Monitor the reaction progress by an appropriate method, such as TLC or LC-MS, until the starting material is consumed.[12]
- Work-up:
 - Concentrate the reaction mixture under reduced pressure (rotary evaporation) to remove DCM and excess TFA.[11]
 - Add cold diethyl ether to the residue to precipitate the deprotected product, typically as a TFA salt.[12]
 - Collect the precipitate by filtration, wash with additional cold diethyl ether, and dry under vacuum.[12]

- Alternatively, for non-precipitating products, after evaporation, the residue can be neutralized with a mild base (e.g., saturated NaHCO_3 solution) and extracted with an organic solvent if the product is not water-soluble.[13]

Conclusion

t-Boc-N-amido-PEG5-acetic acid is a versatile and enabling tool in modern drug development and bioconjugation. Its well-defined structure provides a hydrophilic spacer with orthogonal reactive handles, allowing for the precise construction of complex biomolecules like ADCs and PROTACs. The protocols and conceptual diagrams provided in this guide serve as a foundation for researchers to effectively utilize this linker in their experimental designs, ultimately contributing to the advancement of novel therapeutic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. t-Boc-N-amido-PEG5-acid, 1347750-78-0 | BroadPharm [broadpharm.com]
- 2. chemscene.com [chemscene.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. ptc.bocsci.com [ptc.bocsci.com]
- 5. precisepeg.com [precisepeg.com]
- 6. benchchem.com [benchchem.com]
- 7. The Essential Role of Linkers in PROTACs [axispharm.com]
- 8. chempep.com [chempep.com]
- 9. benchchem.com [benchchem.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Boc Deprotection - TFA [commonorganicchemistry.com]
- 12. benchchem.com [benchchem.com]

- 13. rsc.org [rsc.org]
- To cite this document: BenchChem. [t-Boc-N-amido-PEG5-acetic acid molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15621177#t-boc-n-amido-peg5-acetic-acid-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com